5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H22ClN5 and its molecular weight is 391.9. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
Pyrazolo[1,5-a]pyrimidines, closely related to the queried compound, have been identified as potent inhibitors of mycobacterial ATP synthase, showing significant promise in the treatment of Mycobacterium tuberculosis (M.tb). Through the design and synthesis of a variety of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, including derivatives with a 3-(4-fluoro)phenyl group and various substituents, some compounds demonstrated potent in vitro M.tb growth inhibition, low hERG liability, and good stability, highlighting their potential as M.tb inhibitors (Sutherland et al., 2022).
Antibacterial and Anticancer Agents
Novel pyrazole derivatives, including structures similar to the compound , have been synthesized and evaluated for their antimicrobial and anticancer activities. Among these, certain derivatives exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity, suggesting their potential as effective therapeutic agents in both antimicrobial and anticancer treatments (Hafez et al., 2016).
Insecticidal and Antimicrobial Potential
The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation and their evaluation for insecticidal and antibacterial potential have been reported. These compounds showed promising activity against Pseudococcidae insects and selected microorganisms, establishing a link between their structural characteristics and biological activity, which could inform further development of related compounds for pest control and antibacterial applications (Deohate and Palaspagar, 2020).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, analogous to the compound of interest, have been explored for their A1 adenosine receptor affinity, demonstrating the potential for modulation of adenosine receptor activity. This research suggests a basis for the development of new therapeutic agents targeting adenosine receptors, which could have implications for treating various conditions, including cardiovascular diseases and neurodegenerative disorders (Harden et al., 1991).
Safety and Hazards
Future Directions
The compound is a potent and selective inhibitor of the Src family tyrosine kinases . It is a useful tool for probing the involvement of Src family tyrosine kinases in cellular signaling . This suggests potential applications in research related to these kinases and the signaling pathways they are involved in.
Mechanism of Action
Target of Action
The primary targets of 5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine are the tyrosine-protein kinases Lyn, Src, and Lck . These proteins play crucial roles in cellular signaling pathways, regulating various cellular functions such as cell growth, differentiation, and immune responses .
Mode of Action
This compound interacts with its targets by binding to the ATP-binding pocket of these tyrosine kinases . This binding inhibits the phosphorylation process, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of these tyrosine kinases by this compound affects multiple biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival . The compound’s action can thus influence cellular growth and immune responses .
Pharmacokinetics
Like many small molecule inhibitors, its absorption, distribution, metabolism, and excretion (adme) properties would likely impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and modulation of immune responses . By inhibiting tyrosine kinases, the compound can disrupt cellular signaling, leading to altered cell behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets
Properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5/c1-22(2,3)19-11-20(25-13-15-5-4-10-24-12-15)28-21(27-19)18(14-26-28)16-6-8-17(23)9-7-16/h4-12,14,25H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHOEZFKNLIOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.